Chloromethyl heptadecanoate
Overview
Description
Chloromethyl heptadecanoate is a chemical compound with the molecular formula C18H35ClO2 . Its average mass is 318.922 Da and its monoisotopic mass is 318.232544 Da .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 . The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
Molecular Structure Analysis
The molecular structure of Chloromethyl heptadecanoate consists of 18 carbon atoms, 35 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is derived from heptadecanoic acid, also known as margaric acid .
Chemical Reactions Analysis
Chloromethyl compounds, including Chloromethyl heptadecanoate, are key intermediates in various chemical reactions. They can easily transform into a variety of fine chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
Scientific Research Applications
Metabolism and Lipid Synthesis : Heptadecane and its derivatives like heptadecanoic acid have been studied for their metabolism in rats. It was found that heptadecane did not interfere with the biochemical mechanisms of functional lipids and contributed to the synthesis of lipids including fatty acids, squalene, and cholesterol (Tulliez & Bories, 1978).
Myocardial Utilization : Radiolabeled long-chain fatty acid analogs, such as 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid (FTHA), have been developed to study myocardial utilization of long-chain fatty acids in mice. This research aids in understanding heart diseases and myocardial metabolism (DeGrado, Coenen, & Stocklin, 1991).
Medical Imaging : Heptadecanoic acid labeled with isotopes like 123I has been used in medical imaging to visualize the thoracic duct, providing insights into lymphatic drainage and aiding in medical procedures (Hvid-Jacobsen, Nielsen, Jensen, & Thomsen, 1987).
Antimicrobial Properties : The efficacy of heptadecanoic acid against Escherichia coli, a common cause of diarrhea, has been explored. It was found effective in inhibiting the growth of this microorganism, suggesting its potential use in treating gastrointestinal infections (Nayak et al., 2020).
Environmental Applications : The degradation of chloromethyl and related compounds in water through photocatalysis has been studied. This research is significant for understanding how to treat water contaminated with these compounds (Ollis, 1985).
Safety And Hazards
Future Directions
The future directions of Chloromethyl heptadecanoate and similar compounds could involve their use in the synthesis of novel anticancer agents . The discovery of high-performance catalysts will evolve from trial-and-error to rational design . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .
properties
IUPAC Name |
chloromethyl heptadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBONNSOIANMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl heptadecanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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